2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide
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Overview
Description
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that belongs to the class of acylhydrazides. This compound is characterized by the presence of bromonaphthalene and naphthalene moieties, which are linked through an acetohydrazide bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide typically involves the following steps:
Preparation of 1-bromonaphthalen-2-yl acetate: This intermediate can be synthesized by reacting 1-bromonaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of the hydrazide: The 1-bromonaphthalen-2-yl acetate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with naphthalen-1-yl acetic acid: Finally, the hydrazide is coupled with naphthalen-1-yl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide can undergo various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine atom.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of electroluminescent devices and other advanced materials.
Mechanism of Action
The mechanism of action of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
- N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide
- 2-bromo-1-(naphthalen-2-yl)ethan-1-ol
Uniqueness
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of bromonaphthalene and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19BrN2O3 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
N'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-2-naphthalen-1-ylacetohydrazide |
InChI |
InChI=1S/C24H19BrN2O3/c25-24-20-11-4-2-7-17(20)12-13-21(24)30-15-23(29)27-26-22(28)14-18-9-5-8-16-6-1-3-10-19(16)18/h1-13H,14-15H2,(H,26,28)(H,27,29) |
InChI Key |
XDAIXFMDZAXUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
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